Home > Products > Inhibitors/Agonists P247 > 4-Aminosalicylic acid
4-Aminosalicylic acid - 65-49-6

4-Aminosalicylic acid

Catalog Number: EVT-259572
CAS Number: 65-49-6
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Aminosalicylic acid, also known as para-aminosalicylic acid (PAS), is a white crystalline organic compound. [, , ] It is a structural analog of salicylic acid and 5-aminosalicylic acid (5-ASA). [, , , , ] While structurally similar to 5-ASA, 4-ASA differs in the position of the amino group on the benzene ring. [, , , ] This difference significantly alters its interaction with biological systems and its chemical reactivity. []

5-Aminosalicylic Acid

    Relevance: Sulfasalazine is relevant to 4-aminosalicylic acid (4-ASA) because it is metabolized in the body to produce 5-ASA, [, ] a positional isomer of 4-ASA. Studies comparing the efficacy of 4-ASA to sulfasalazine in treating ulcerative colitis suggest that 4-ASA might be as effective as sulfasalazine. [, ] The research also indicates that 4-ASA could have a better safety profile than sulfasalazine, as it may cause fewer side effects. [, ]

Olsalazine

    Relevance: Olsalazine is relevant to 4-aminosalicylic acid (4-ASA) as it is a prodrug of 5-ASA, the positional isomer of 4-ASA. Like 4-ASA, olsalazine is primarily activated in the colon. This is advantageous for treating IBD as it allows for localized drug delivery, potentially minimizing systemic side effects. Clinical trials have investigated the use of olsalazine enemas for treating ulcerative colitis.

4-Aminosalicylglycine

    Relevance: This compound is directly related to 4-aminosalicylic acid (4-ASA) as it is a glycine conjugate of 4-ASA. The rationale behind its development was to improve the delivery of 4-ASA to the colon, where it is needed for the treatment of inflammatory bowel diseases. In vivo experiments in rats showed that 4-aminosalicylglycine was more effective than 4-ASA in treating colitis.

Prednisolone

    Relevance: Although structurally unrelated to 4-aminosalicylic acid (4-ASA), prednisolone serves as a relevant comparator in evaluating the efficacy and safety of 4-ASA in managing distal ulcerative colitis. [, ] In a double-blind clinical trial, 4-ASA enemas were found to be as effective as prednisolone enemas in treating distal ulcerative colitis. [, ] The findings suggest that 4-ASA could be considered a viable alternative to corticosteroids like prednisolone for patients with distal ulcerative colitis who either do not respond well to or cannot tolerate corticosteroids. [, ]

Isoniazid

    Relevance: Isoniazid is relevant to 4-aminosalicylic acid (4-ASA) in the context of drug-drug co-crystals. Researchers have explored combining INH and 4-ASA to create co-crystal forms with potentially improved pharmaceutical properties. Co-crystals are solid forms of two or more molecules held together by non-covalent interactions, often resulting in enhanced solubility, stability, or bioavailability. The research on INH and 4-ASA co-crystals highlights the potential of using co-crystallization techniques to modify and potentially improve the physicochemical properties of drugs like 4-ASA.

Pyrazinamide

    Relevance: Similar to isoniazid, pyrazinamide (PZA) has been investigated in conjunction with 4-aminosalicylic acid (4-ASA) for its potential in forming drug-drug co-crystals. [, , ] Studies have successfully synthesized and characterized co-crystals of PZA and 4-ASA, demonstrating the feasibility of combining these two drugs into new solid forms. [, , ] The research on PZA and 4-ASA co-crystals suggests that this approach could offer a way to improve the physicochemical properties of 4-ASA, potentially leading to enhanced drug formulations.

Sulfadimidine

    Relevance: While not directly used in treating the same conditions as 4-aminosalicylic acid (4-ASA), sulfadimidine has been investigated for its ability to form co-crystals with 4-ASA. This research led to the discovery of a new polymorphic form of the SD:4-ASA 1:1 co-crystal, demonstrating the potential for altering the physicochemical properties of 4-ASA through co-crystallization. The study of SD and 4-ASA co-crystals provides insights into the solid-state behavior of 4-ASA and its potential for forming new solid forms with potentially improved pharmaceutical properties.

Source and Classification

4-Aminosalicylic acid is derived from salicylic acid, which is naturally found in willow bark. It can be classified as an aromatic amine and a carboxylic acid derivative. Its classification falls within the broader category of antitubercular agents due to its role in tuberculosis treatment.

Synthesis Analysis

The synthesis of 4-aminosalicylic acid can be achieved through several methods, with varying yields and purity levels. Here are some notable approaches:

  1. Diazotization Method:
    • Starting Material: 2-amino-4-nitrobenzoic acid.
    • Process: The compound is dissolved in an alkaline solution, followed by the addition of sodium nitrite. The solution is then acidified, leading to the formation of 4-aminosalicylic acid after heating for several hours .
  2. Cyclic Process:
    • Starting Material: Meta-aminophenol.
    • Process: An aqueous mixture of meta-aminophenol and sodium bicarbonate is prepared. Hydrochloric acid is added to precipitate 4-aminosalicylic acid hydrochloride after adjusting the pH .
  3. High-Pressure Homogenization:
    • This method involves the preparation of nano-sized cocrystals of 4-aminosalicylic acid using high-pressure homogenization and high-power ultrasound, enhancing its solubility and bioavailability .

These methods illustrate the versatility in synthesizing 4-aminosalicylic acid, with considerations for yield optimization and purity.

Molecular Structure Analysis

The molecular structure of 4-aminosalicylic acid features a benzene ring substituted with an amino group (-NH₂) and a hydroxyl group (-OH), along with a carboxylic acid group (-COOH). The structural formula can be represented as:

C7H9NO3\text{C}_7\text{H}_9\text{N}\text{O}_3

Key Structural Features:

  • Molecular Weight: Approximately 153.15 g/mol.
  • Melting Point: 150.5 °C (302.9 °F) .
  • Functional Groups: The presence of both an amino group and a carboxylic acid group allows for hydrogen bonding, influencing its solubility and reactivity.
Chemical Reactions Analysis

4-Aminosalicylic acid participates in various chemical reactions relevant to its pharmacological activity:

  1. Decarboxylation:
    • Upon heating, it can undergo decarboxylation to produce carbon dioxide and 3-aminophenol .
  2. Formation of Azo Compounds:
    • It can react with diazonium salts to form azo compounds, which are utilized in dye synthesis .
  3. Prodrug Formation:
    • In pharmaceutical formulations, it can be modified into prodrugs (e.g., azo-based prodrugs) to enhance colonic delivery by reducing absorption in the upper gastrointestinal tract .

These reactions highlight its versatility as both a therapeutic agent and a precursor in synthetic chemistry.

Mechanism of Action

The primary mechanism of action for 4-aminosalicylic acid involves interference with folate metabolism in bacteria. It acts as a competitive inhibitor of dihydrofolate reductase by forming an antimetabolite that mimics dihydrofolate:

  1. Inhibition of Folate Pathway:
    • 4-Aminosalicylic acid is incorporated into the folate pathway through dihydropteroate synthase and dihydrofolate synthase, leading to the production of hydroxyl dihydrofolate that competes with natural substrates .
  2. Resistance Mechanisms:
    • Resistance to this compound may arise from mutations affecting enzymes involved in folate synthesis rather than direct mutations in dihydrofolate reductase .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: White to light grey crystalline powder.
  • Solubility: Soluble in water, slightly soluble in ethanol.

Chemical Properties:

  • pH Stability: Stable under acidic conditions but may degrade under extreme pH levels.
  • Stability Profile: The compound's stability can be affected by factors such as temperature and light exposure.

These properties are crucial for understanding its formulation and storage conditions.

Applications

4-Aminosalicylic acid has several significant applications:

  1. Antitubercular Agent:
    • Used primarily in combination therapies for treating drug-resistant tuberculosis .
  2. Inflammatory Bowel Disease Treatment:
    • Acts as a second-line agent alongside sulfasalazine for conditions like ulcerative colitis and Crohn's disease .
  3. Research Applications:
    • Investigated for potential roles in manganese chelation therapy, showing promising results compared to traditional chelation agents .
  4. Nanoformulations:
    • Recent studies have explored its use in nano-sized formulations to improve pharmacokinetics and therapeutic efficacy .

These applications underscore the importance of 4-aminosalicylic acid in both clinical settings and ongoing research initiatives aimed at enhancing drug delivery systems.

Historical Evolution & Paradigm Shifts in 4-ASA Research

Early 20th-Century Synthesis: From Bittner-Lehmann Discoveries to Tuberculosis Chemotherapy

The chemical foundation of 4-aminosalicylic acid (4-ASA, PAS) was established in 1902 when German chemists Seidel and Bittner first synthesized the compound through the reduction of p-nitrosalicylic acid. This initial method proved laborious and economically impractical for large-scale production, limiting early pharmacological exploration [3] [7]. The compound remained a chemical curiosity until 1941, when Swedish chemist Jörgen Lehmann revisited its biochemical properties. Lehmann's investigation was strategically guided by the observation that Mycobacterium tuberculosis exhibited avid metabolism of salicylic acid. He hypothesized that introducing an amino group at the para position might yield a metabolite analog capable of disrupting bacterial biochemical pathways [3] [8].

Lehmann's pivotal contribution involved developing a more efficient carboxylation route using m-aminophenol under modified Kolbe-Schmitt conditions. This method significantly improved yield and scalability, enabling clinical production [4] [7]. By late 1944, Lehmann initiated human trials, documenting remarkable recovery in a tuberculosis patient treated orally with 4-ASA. This clinical success, published in 1946, marked the birth of 4-ASA as the second clinically validated antitubercular antibiotic after streptomycin, establishing the principle of antimetabolite chemotherapy for tuberculosis [3] [8]. The transition from laboratory synthesis to therapeutic application occurred with unprecedented speed, catalyzed by the global tuberculosis epidemic and wartime imperatives for effective chemotherapies.

Table 1: Key Early Milestones in 4-ASA Development

YearEventKey ContributorsSignificance
1902Initial chemical synthesisSeidel & BittnerFirst creation of 4-ASA compound
1941Biochemical hypothesisLehmannProposed antimetabolite mechanism against M. tuberculosis
1944First human therapeutic trialLehmannDocumented clinical efficacy in tuberculosis
1946Clinical results publicationLehmannValidation of 4-ASA as second antitubercular drug
1948Industrial synthesis optimizationMartin et al.Scalable production via carboxylation of m-aminophenol

Post-Streptomycin Era: Role in Combination Therapy & Multidrug Resistance Emergence

The monotherapy era of tuberculosis treatment proved tragically brief due to the rapid emergence of streptomycin resistance. By 1948, approximately 80% of M. tuberculosis isolates from monotherapy-treated patients exhibited resistance, threatening to render the antibiotic clinically useless [3]. This therapeutic crisis prompted the Medical Research Council (MRC) to pioneer combination therapy trials. Their landmark 1948 study demonstrated that co-administering streptomycin with 4-ASA reduced resistance emergence from approximately 80% to less than 10% while enhancing treatment efficacy [3] [8]. This finding constituted a paradigm shift in antimicrobial chemotherapy, establishing the foundational principle that combining drugs with distinct mechanisms could prevent resistance.

The mechanistic basis of this synergy resides in 4-ASA's distinct molecular target. While streptomycin inhibits protein synthesis through ribosomal binding, 4-ASA acts as a prodrug that undergoes bacterial enzymatic activation, ultimately inhibiting folate biosynthesis through a complex mechanism. 4-ASA is incorporated into the folate pathway by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), generating hydroxyl dihydrofolate antimetabolites that competitively inhibit dihydrofolate reductase (DHFR), thereby blocking nucleotide synthesis and bacterial replication [3] [8]. Resistance to 4-ASA was later linked to mutations in the folC2 gene encoding DHFS, particularly affecting residues I43, R49, S150, F152, E153, and A183, which compromise binding of the hydroxyl dihydrofolate intermediate [3].

Despite diminished frontline use following the introduction of rifampicin and pyrazinamide, 4-ASA experienced therapeutic repositioning in the multidrug-resistant tuberculosis (MDR-TB) era. The 2020 WHO guidelines reclassified 4-ASA as a Group C agent for longer MDR-TB regimens (18-20 months), recommending its inclusion when Group A/B agents are contraindicated or ineffective [6]. This reflects its ongoing value in constructing regimens where resistance patterns or drug intolerance necessitate alternative combinations.

Table 2: Impact of 4-ASA Combination Therapy on Streptomycin Resistance (1948 MRC Trial)

Therapeutic RegimenResistance Emergence RateTreatment EfficacySignificance
Streptomycin monotherapy~80%Limited by resistanceUnsustainable clinical utility
Streptomycin + 4-ASA<10%Significantly enhancedEstablished combination therapy principle
4-ASA monotherapyNot systematically studiedModerate efficacyInferior to combinations, not recommended

Repositioning in Inflammatory Bowel Disease: Mechanistic Divergence from 5-ASA

The serendipitous discovery of 4-ASA's anti-inflammatory properties in 1984 by Lover marked a significant therapeutic repositioning beyond antimycobacterial applications. Clinical observations of inflammatory bowel disease (IBD) improvement in tuberculosis patients receiving 4-ASA prompted systematic investigation into its effects on ulcerative colitis and Crohn's disease [4]. This revealed a fascinating pharmacological divergence from its structural isomer 5-aminosalicylic acid (5-ASA, mesalamine), the established IBD therapeutic. Despite sharing a salicylic acid backbone, the para-positioning of 4-ASA's amino group confers distinct physicochemical properties and biological activities compared to the meta-positioned isomer 5-ASA [3] [4].

Controlled clinical trials demonstrated that 4-ASA enemas (2g daily) induced remission in 65-80% of patients with active distal ulcerative colitis, paralleling 5-ASA efficacy [3] [4]. More significantly, oral slow-release 4-ASA formulations (1.5g daily) proved effective for maintaining remission in Crohn's disease, with a randomized double-blind trial showing equivalent relapse prevention to 5-ASA over one year [4]. Crucially, comparative studies revealed 4-ASA possesses approximately 50% greater potency than 5-ASA in reducing colonic inflammation biomarkers in experimental models, potentially permitting lower therapeutic dosing [4].

The mechanistic divergence extends beyond potency. While both compounds modulate inflammatory mediators like prostaglandins and leukotrienes, 4-ASA uniquely inhibits β-catenin and Akt signaling pathways in colonic epithelial cells, potentially contributing to reduced dysplasia risk in chronic inflammation [1] [4]. Furthermore, 4-ASA lacks association with immunoallergic acute pancreatitis—a significant adverse effect occurring in 3-5% of 5-ASA-treated IBD patients that necessitates therapy discontinuation [4]. This safety differential positions 4-ASA as a viable alternative for pancreatitis-prone individuals. However, despite these advantages, 4-ASA remains underutilized in IBD, partly due to limited commercial development of colon-targeted formulations compared to the extensive prodrug strategies (sulfasalazine, balsalazide, olsalazine) developed for 5-ASA delivery [4].

Table 3: Comparative Properties of 4-ASA and 5-ASA in Inflammatory Bowel Disease

Property4-ASA5-ASAClinical Implications
Amino Group PositionPara (position 4)Meta (position 5)Distinct molecular conformation and target interactions
Relative Anti-inflammatory Potency~1.5 times higherBaselinePotential for lower 4-ASA dosing
Acute Pancreatitis RiskNot associated3-5% incidence4-ASA preferable in pancreatitis-prone patients
Molecular Targetsβ-catenin, Akt inhibition; Folate pathwayPrimarily COX/LOX inhibition; PPARγ activationComplementary anti-inflammatory mechanisms
Colon-Targeted Delivery SystemsLimited (slow-release tablets)Extensive (azo prodrugs, pH-dependent matrices)Wider 5-ASA formulation options
Evidence in Crohn's MaintenanceEstablished in randomized trialEstablishedComparable efficacy

Properties

CAS Number

65-49-6

Product Name

4-Aminosalicylic acid

IUPAC Name

4-amino-2-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)

InChI Key

WUBBRNOQWQTFEX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)O

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/
PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/
For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page.
SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE
Virtually insoluble in benzene, choroform, or carbon tetrachloride
1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE
In water= 1.69X10+3 mg/l at 23 °C
Soluble in acetone
1.18e+01 g/L

Synonyms

4 Aminosalicylic Acid
4-Aminosalicylic Acid
Acid, Aminosalicylic
Alumino 4 Aminosalicylic Acid
Alumino-4-Aminosalicylic Acid
Aminosalicylic Acid
p Aminosalicylic Acid
p Aminosalicylic Acid Monolithium Salt
p Aminosalicylic Acid Monopotassium Salt
p Aminosalicylic Acid Monosodium Salt
p-Aminosalicylic Acid
p-Aminosalicylic Acid Monolithium Salt
p-Aminosalicylic Acid Monopotassium Salt
p-Aminosalicylic Acid Monosodium Salt
p-Aminosalicylic Acid, Aluminum (2:1) Salt
p-Aminosalicylic Acid, Calcium (2:1) Salt
p-Aminosalicylic Acid, Monosodium Salt, Dihydrate
Pamisyl
para Aminosalicylic Acid
para-Aminosalicylic Acid
Rezipas

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.